molecular formula C4H3ClN2O B12364053 2-chloro-2H-pyrazin-5-one

2-chloro-2H-pyrazin-5-one

Cat. No.: B12364053
M. Wt: 130.53 g/mol
InChI Key: QUQZSDZASANGLJ-UHFFFAOYSA-N
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Description

2-chloro-2H-pyrazin-5-one is a heterocyclic compound containing a pyrazine ring with a chlorine atom and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2H-pyrazin-5-one typically involves the chlorination of pyrazin-5-one. One common method includes the reaction of pyrazin-5-one with thionyl chloride under reflux conditions. The reaction proceeds as follows:

Pyrazin-5-one+Thionyl chlorideThis compound+SO2+HCl\text{Pyrazin-5-one} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} Pyrazin-5-one+Thionyl chloride→this compound+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2H-pyrazin-5-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The keto group can participate in redox reactions, forming different oxidation states of the compound.

    Cyclization reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazinones.

    Oxidation: Formation of pyrazine dioxides.

    Reduction: Formation of hydroxy-pyrazines.

Scientific Research Applications

2-chloro-2H-pyrazin-5-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-2H-pyrazin-5-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and keto group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3H-pyrazin-6-one
  • 2-chloro-4H-pyrazin-3-one
  • 2-chloro-5H-pyrazin-4-one

Uniqueness

2-chloro-2H-pyrazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

2-chloro-2H-pyrazin-5-one

InChI

InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-3H

InChI Key

QUQZSDZASANGLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=NC1Cl

Origin of Product

United States

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